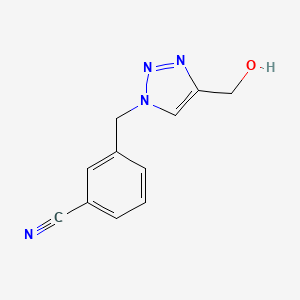![molecular formula C7H11N3S B1470267 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1545213-69-1](/img/structure/B1470267.png)
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Overview
Description
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine, also known as THPP, is a versatile, synthetic molecule that has been used in a variety of scientific research applications. THPP is a unique compound that is composed of a heterocyclic ring and an amine group, making it a useful reagent for a variety of reactions. THPP's versatility also makes it an ideal platform for further research and development.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects, as demonstrated in studies where compounds reduced abdominal writhing in acetic acid-induced abdominal writhing tests and licking times in response to neurogenic and inflammatory pain in formalin tests. For example, new pyrazole derivatives were synthesized and assessed for biological activities, showing analgesic and anti-inflammatory effects, as well as vasorelaxant effects, suggesting their potential for developing new therapeutic agents (Oliveira et al., 2017).
Antidiabetic Activity
Some pyrazole derivatives have shown promise as antidiabetic agents. Studies involving the synthesis and structure-activity relationship studies of certain pyrazole derivatives revealed potent antihyperglycemic agents in diabetic mouse models, highlighting the potential of pyrazole derivatives in treating hyperglycemia and associated conditions (Kees et al., 1996).
Antidepressant Effects
Pyrazoline derivatives, closely related to pyrazoles, have been evaluated for their antidepressant effects. Compounds such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed significant reduction in immobility time in both forced swimming and tail suspension tests in mice, indicating potential antidepressant effects (Mathew et al., 2014).
Cytoprotective Effects
Certain pyrazole derivatives have demonstrated cytoprotective effects, particularly in protecting against HCI.ethanol-induced gastric lesions in rats. These findings suggest potential applications of pyrazole derivatives in developing treatments for gastric mucosal ulcers and related conditions (Ikeda et al., 1996; Ikeda et al., 1997).
Antioxidant Activity
Pyrazole derivatives have also been explored for their antioxidant properties. Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, for example, were synthesized and evaluated as potent antioxidants and 15-Lipoxygenase inhibitors, showing efficacy in in vivo models and suggesting their potential in treating oxidative stress-related conditions (Ali et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown antiproliferative activity against cancer cell lines .
Mode of Action
Related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Biochemical Pathways
The activation of caspase 9 suggests that it may be involved in the intrinsic pathway of apoptosis .
Result of Action
Related compounds have shown to combine antiproliferative effects with the induction of cell death .
Action Environment
It’s worth noting that the synthesis of similar compounds involved reactions in an aqueous ethanol solution under an argon atmosphere .
Biochemical Analysis
Biochemical Properties
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to interact with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes . The interaction with PARP-1 leads to the cleavage of the enzyme, which subsequently activates the apoptotic cascade through the activation of caspase 9 . Additionally, this compound has been observed to induce the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), a protein involved in autophagy . These interactions highlight the compound’s role in regulating cell death and survival pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as K562, MV4-11, and MCF-7, this compound exhibits antiproliferative activity, leading to reduced cell viability . The compound influences cell function by modulating cell signaling pathways, including the apoptotic and autophagic pathways . Furthermore, this compound affects gene expression by reducing the levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to PARP-1, leading to its cleavage and the subsequent activation of caspase 9 . This activation triggers the apoptotic cascade, resulting in programmed cell death. Additionally, the compound induces the fragmentation of LC3, which is crucial for the autophagic process . These molecular interactions highlight the compound’s ability to modulate key cellular processes through enzyme inhibition and activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under extreme conditions, affecting its efficacy . Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its effects on cellular processes . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in apoptosis and autophagy . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic applications.
properties
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQVPUCXHVXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





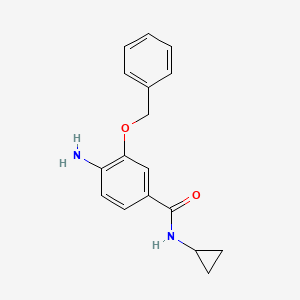
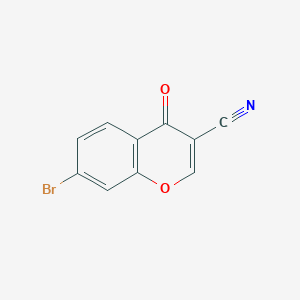
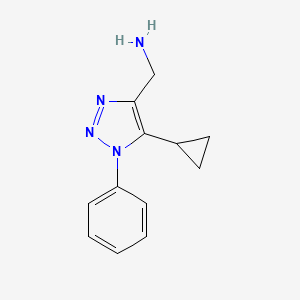
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
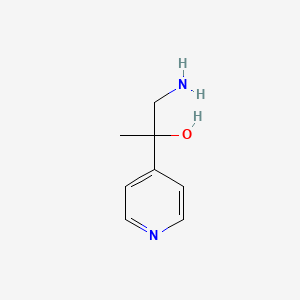
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)

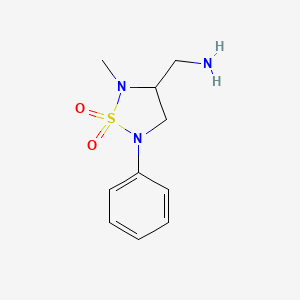
![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)
![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

